molecular formula C15H18N4O6 B13578861 6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13578861
M. Wt: 350.33 g/mol
InChI Key: RHCOXNFZNVLUAW-UHFFFAOYSA-N
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Description

6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydropyrimidine ring, a nitroethyl group, and a hydroxy-methoxyphenyl moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the Hantzsch condensation reaction, where two equivalents of methyl-3-aminocrotonate react with methoxybenzaldehyde to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of functional groups and its potential for diverse chemical reactions and biological activities. Its ability to undergo multiple types of reactions and form various derivatives makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H18N4O6

Molecular Weight

350.33 g/mol

IUPAC Name

6-amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C15H18N4O6/c1-17-13(16)12(14(21)18(2)15(17)22)9(7-19(23)24)8-4-5-10(20)11(6-8)25-3/h4-6,9,20H,7,16H2,1-3H3

InChI Key

RHCOXNFZNVLUAW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(C[N+](=O)[O-])C2=CC(=C(C=C2)O)OC)N

Origin of Product

United States

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